2-Pyrazinamine, 6-cyclopropyl- CAS 1159818-12-8 properties
2-Pyrazinamine, 6-cyclopropyl- CAS 1159818-12-8 properties
An In-Depth Technical Guide to 2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8): A Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-Pyrazinamine, 6-cyclopropyl- (CAS 1159818-12-8), a heterocyclic compound of significant interest to the drug discovery and development sector. While specific experimental data for this molecule is not widely published, this document serves as an expert guide to its potential, based on the well-established principles of medicinal chemistry. We will deconstruct the molecule into its core components—the pyrazine ring and the cyclopropyl moiety—to forecast its physicochemical properties, potential biological activities, and strategic value. This whitepaper outlines a proposed synthetic route, a complete workflow for its characterization, and essential safety protocols, providing researchers with a robust framework for synthesizing and evaluating this promising scaffold.
The Strategic Importance of the Pyrazine Core
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of medicinal chemistry.[1] Its prevalence in nature is often linked to flavoring agents, but its true power lies in its utility as a pharmacophore. The pyrazine nucleus is a key structural feature in numerous clinically approved drugs, where it often serves as a bioisosteric replacement for other aromatic systems. The two nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while also influencing the molecule's overall electronic properties, solubility, and metabolic stability.[2] The incorporation of an amine group, as in 2-pyrazinamine, further enhances its utility by providing a key hydrogen bond donor and a site for further chemical modification.
The Cyclopropyl Moiety: A "Super-Substituent" in Drug Design
The cyclopropyl group is far more than a simple alkyl substituent; it is a "privileged" structural motif in modern drug design.[3][4] Its unique electronic and conformational properties stem from the significant ring strain of the three-membered ring. This strain results in C-C bonds with enhanced π-character, allowing the cyclopropyl ring to interact with biological targets in ways that other alkyl groups cannot.[5]
The strategic incorporation of a cyclopropyl group can confer a multitude of benefits during lead optimization:[5]
-
Enhanced Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, often improving a compound's pharmacokinetic profile.[5]
-
Increased Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor and thereby increasing potency.[5]
-
Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility.
-
Improved Permeability: In some cases, it can increase a drug's ability to cross the blood-brain barrier.[5]
Caption: Key advantages of incorporating a cyclopropyl group in drug design.
Analysis of 2-Pyrazinamine, 6-cyclopropyl-
This molecule represents a strategic fusion of the versatile pyrazinamine core and the beneficial cyclopropyl substituent. This combination suggests its potential as a valuable building block or a lead compound for targeting a range of biological systems, particularly protein kinases, where substituted pyrazines have shown significant promise.[6]
Predicted Physicochemical Properties
While experimental data is unavailable, computational methods can provide valuable estimates for key drug-like properties.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₉N₃ | |
| Molecular Weight | 135.17 g/mol | Falls within the "Rule of 5" guidelines for good oral bioavailability. |
| cLogP | ~1.0 - 1.5 | Indicates a balance between aqueous solubility and membrane permeability. |
| H-Bond Donors | 1 (from -NH₂) | Provides a key interaction point for target binding. |
| H-Bond Acceptors | 2 (from ring Nitrogens) | Enables multiple hydrogen bonding interactions with target proteins. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good potential for cell permeability and oral absorption. |
Potential Biological Applications
The structure of 2-Pyrazinamine, 6-cyclopropyl- makes it a compelling candidate for several therapeutic areas:
-
Kinase Inhibition: 2,6-disubstituted pyrazines are a known scaffold for potent and selective kinase inhibitors, including those for CSNK2A and PIM kinases.[6] The cyclopropyl group could enhance binding affinity or improve selectivity against off-target kinases.
-
Intermediate for Complex Scaffolds: The primary amine provides a reactive handle for further chemical elaboration, making this compound an ideal starting material for creating more complex and diverse chemical libraries.[7]
-
Antiviral/Antimicrobial Agents: The pyrazine nucleus is present in various antimicrobial agents.[8] This scaffold could be explored for activity against various pathogens.
Proposed Synthesis and Characterization Workflow
The synthesis and validation of a novel compound require a logical and rigorous workflow. The following section details a proposed, field-proven methodology for the preparation and confirmation of 2-Pyrazinamine, 6-cyclopropyl-.
Retrosynthetic Strategy
A robust approach to synthesizing the target molecule is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This method is widely used in the pharmaceutical industry for its reliability and tolerance of various functional groups.[6] The key disconnection is between the pyrazine ring and the cyclopropyl group.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Proposed Synthesis
This protocol describes a hypothetical but plausible synthesis based on standard Suzuki coupling conditions.
Objective: To synthesize 2-Pyrazinamine, 6-cyclopropyl- from 2-Amino-6-chloropyrazine and cyclopropylboronic acid.
Materials:
-
2-Amino-6-chloropyrazine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add 2-Amino-6-chloropyrazine (1.0 eq).
-
Reagent Addition: Add cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the main reaction flask in a 4:1 ratio. Bubble argon through the solvent mixture for 15 minutes to ensure it is deoxygenated.
-
Causality Note: The aqueous base is essential for the activation of the boronic acid in the catalytic cycle. Dioxane provides a suitable solvent for the organic reagents. Deoxygenation is critical as oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
-
Catalyst Addition: Add the pre-mixed palladium catalyst to the reaction flask under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Characterization and Quality Control Workflow
Confirming the identity and purity of the synthesized compound is paramount.
Caption: Workflow for purification and analytical validation.
Protocol 4.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
Procedure: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
Two distinct singlets or doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring.
-
A multiplet in the upfield region (~0.5-1.5 ppm) for the cyclopropyl protons.
-
A broad singlet for the -NH₂ protons.
-
-
Expected ¹³C NMR Signals: Specific signals corresponding to the aromatic carbons of the pyrazine ring and the aliphatic carbons of the cyclopropyl group.
Protocol 4.3.2: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight.
-
Procedure: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: A prominent ion peak corresponding to the [M+H]⁺ adduct at m/z ≈ 136.1.
Protocol 4.3.3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Procedure:
-
Prepare a stock solution of the compound in methanol or acetonitrile (~1 mg/mL).
-
Inject onto a C18 reverse-phase column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA).
-
Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Self-Validation: A pure sample should yield a single major peak, accounting for >95% of the total integrated peak area.
Safety and Handling
While no specific Material Safety Data Sheet (MSDS) exists for 2-Pyrazinamine, 6-cyclopropyl-, a conservative approach to safety must be adopted based on data from structurally related compounds like aminopyrazine and pyrazinamide.
-
Potential Hazards:
| Hazard Category | Precautionary Measures and PPE |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9] |
| Skin Contact | Wear protective gloves and a lab coat. Avoid contact with skin.[10] In case of contact, wash immediately with plenty of soap and water.[10] |
| Eye Contact | Wear safety glasses with side shields or goggles.[13] In case of contact, rinse cautiously with water for several minutes.[10] |
| Inhalation | Handle in a well-ventilated area or a chemical fume hood.[13] Avoid breathing dust.[11] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13] Keep container tightly closed.[11] |
Conclusion and Future Outlook
2-Pyrazinamine, 6-cyclopropyl- stands as a molecule of high potential for drug discovery. Its design thoughtfully combines the validated pyrazine pharmacophore with the advantageous cyclopropyl group. This guide has provided a comprehensive framework based on established scientific principles for its synthesis, characterization, and safe handling. The logical next steps for researchers would be to execute the proposed synthesis and subject the compound to a battery of biological screens, such as kinase inhibitor panels or antimicrobial assays, to uncover its therapeutic potential. As a versatile building block, its value in constructing larger, more complex libraries for lead discovery should not be underestimated.
References
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- Safety Data Sheet - Cayman Chemical. (2025, November 25).
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28).
- Pyrazinamide - AK Scientific, Inc.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- (5-Cyclopropylpyrazin-2-YL)methanamine | 1260666-59-8 | Benchchem.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.
- SAFETY DATA SHEET - Penske Australia. (2019, October 23).
- Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. (1972). Journal of Medicinal Chemistry, 15(2), 164-168.
- 6.2.2. Pyrazines.
- Pyrazines | AMERICAN ELEMENTS®.
- CAS 5049-61-6: Aminopyrazine - CymitQuimica.
- Chemical Transformation of Pyrazine Derivatives. (2022, May 25).
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. CAS 5049-61-6: Aminopyrazine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. penskeanz.com [penskeanz.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tcichemicals.com [tcichemicals.com]
